2-Bromo-4-chloro-5-methoxyaniline
Overview
Description
2-Bromo-4-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-Bromo-4-chloro-5-methoxyaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-bromo-2-methoxyaniline have been used as reagents in the synthesis of inhibitors for anaplastic lymphoma kinase (alk) and rho kinase . These kinases play crucial roles in cell growth and proliferation, suggesting that 2-Bromo-4-chloro-5-methoxyaniline may also interact with similar targets.
Mode of Action
Based on its structural similarity to 4-bromo-2-methoxyaniline, it can be inferred that it may interact with its targets (such as alk and rho kinase) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
If it indeed acts as an inhibitor of alk and rho kinase, it could impact pathways related to cell growth, proliferation, and migration .
Result of Action
If it acts as an inhibitor of alk and rho kinase, it could potentially suppress cell growth and proliferation, thereby exerting anti-cancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability could be influenced by exposure to light and air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-methoxyaniline typically involves the bromination and chlorination of 5-methoxyaniline. The process can be summarized as follows:
Bromination: 5-Methoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-5-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Comparison with Similar Compounds
- 2-Bromo-5-methoxyaniline
- 4-Bromo-2-methoxyaniline
- 2-Bromo-4-chloro-6-methoxyaniline
Comparison: 2-Bromo-4-chloro-5-methoxyaniline is unique due to the specific positions of the bromine, chlorine, and methoxy groups on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of both bromine and chlorine atoms can make it more reactive in nucleophilic substitution reactions compared to compounds with only one halogen substituent.
Properties
IUPAC Name |
2-bromo-4-chloro-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFZNHUYTYCENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563899 | |
Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98446-57-2 | |
Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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